molecular formula C10H21N3O2S B13525457 N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B13525457
M. Wt: 247.36 g/mol
InChI Key: KWULACQSSCHSLU-UHFFFAOYSA-N
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Description

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its unique structure, which includes a piperidine ring, an aminoethyl group, and a cyclopropanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide typically involves the reaction of piperidine derivatives with cyclopropanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of a piperidine ring and a cyclopropanesulfonamide moiety. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H21N3O2S

Molecular Weight

247.36 g/mol

IUPAC Name

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C10H21N3O2S/c11-5-8-13-6-3-9(4-7-13)12-16(14,15)10-1-2-10/h9-10,12H,1-8,11H2

InChI Key

KWULACQSSCHSLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CCN

Origin of Product

United States

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